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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of HJM-561, a novel Proteolysis Targeting

Chimera (PROTAC), against alternative Epidermal Growth Factor Receptor (EGFR) inhibitors.

The focus is an objective evaluation of on-target efficacy and off-target activity, supported by

experimental data, to inform research and development decisions in the field of oncology,

particularly for non-small cell lung cancer (NSCLC).

Introduction to HJM-561
HJM-561 is an orally bioavailable EGFR-targeting PROTAC designed to overcome acquired

resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1]

Resistance is often driven by the C797S mutation in the EGFR kinase domain. HJM-561
induces the degradation of specific EGFR triple mutants, including Del19/T790M/C797S and

L858R/T790M/C797S, by hijacking the cellular ubiquitin-proteasome system.[1][2] Its structure

incorporates a brigatinib-based "warhead" to bind to the EGFR protein and a ligand for an E3

ubiquitin ligase, connected by a linker.[3]

On-Target Activity: Degradation of Resistant EGFR
Mutants
HJM-561 demonstrates potent and selective degradation of osimertinib-resistant EGFR triple

mutants, leading to the inhibition of cancer cell proliferation. Its on-target activity is compared
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here with osimertinib, the current standard-of-care that HJM-561 aims to supersede, and

SIAIS164018, another brigatinib-based PROTAC.

Table 1: On-Target Cellular Activity of HJM-561 and Comparators

Compound
Target EGFR
Mutant

Cell Line
On-Target
Activity Metric

Value (nM)

HJM-561
Del19/T790M/C7

97S
Ba/F3 DC50 9.2

L858R/T790M/C

797S
Ba/F3 DC50 5.8

Osimertinib EGFR-T790M N/A N/A
Approved for

T790M+ NSCLC

EGFR

(sensitizing

mutations)

N/A N/A
First-line

treatment

SIAIS164018 ALK N/A IC50 2.5

ALK G1202R N/A IC50 6.6

EGFR

L858R/T790M
H1975 IC50 21

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Data for HJM-561 and SIAIS164018 from preclinical studies.

Off-Target Activity and Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity. While

comprehensive kinome profiling data for HJM-561 is not publicly available, its selectivity can be

inferred from available data and comparison with its components and similar molecules.

HJM-561: Studies have shown that HJM-561 selectively degrades mutant EGFR over wild-type

(WT) EGFR.[1] Furthermore, despite using a brigatinib warhead that is known to bind to
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kinases such as ALK, IGF1R, and FLT3, HJM-561 did not induce their degradation in H2228

cells, suggesting a favorable selectivity profile shaped by the PROTAC modality.[4]

Brigatinib (HJM-561's warhead): As a multi-kinase inhibitor, brigatinib itself has a broader range

of targets, including ALK, ROS1, IGF-1R, and FLT-3.[5] This inherent promiscuity of the

warhead molecule highlights the potential for off-target effects.

SIAIS164018: This brigatinib-based PROTAC exhibits a "reshuffled kinome profile" compared

to brigatinib alone.[6][7][8][9] While it degrades its intended targets (ALK and mutant EGFR), it

also surprisingly degrades other oncoproteins involved in metastasis, such as FAK, PYK2, and

PTK6.[8] This indicates that the PROTAC design can alter the off-target activity of the parent

inhibitor, sometimes introducing new off-target effects.

Osimertinib: While highly selective for mutant EGFR, off-target activities have been

investigated, with computational studies predicting potential interactions with other kinases like

Janus kinase 3 and mitogen-activated protein kinases.

Table 2: Comparative Selectivity and Off-Target Profile

Compound
Primary On-
Target(s)

Known/Reported
Off-Targets

Key Selectivity
Feature

HJM-561

EGFR

(Del19/T790M/C797S,

L858R/T790M/C797S)

Does not degrade

ALK, IGF1R, FLT3 in

tested cell lines

High selectivity for

mutant EGFR over

WT EGFR.[1]

Osimertinib
EGFR (T790M,

sensitizing mutations)

Potential for other

kinase interactions

High selectivity for

T790M mutant over

WT EGFR.

Brigatinib ALK, ROS1
IGF-1R, FLT-3, certain

EGFR mutations

Multi-kinase inhibitor

profile.[5]

SIAIS164018
ALK, EGFR

(L858R+T790M)
FAK, PYK2, PTK6

"Reshuffled kinome

profile" compared to

brigatinib.[6][7][8][9]
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in total and phosphorylated EGFR levels in cells

following treatment with a degrader like HJM-561.

Methodology:

Cell Culture and Treatment: Plate NSCLC cells (e.g., Ba/F3 engineered to express EGFR

mutants) and culture overnight. Treat cells with varying concentrations of HJM-561 or

comparator compounds for a specified duration (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal

loading.

SDS-PAGE and Transfer: Separate protein lysates via SDS-polyacrylamide gel

electrophoresis and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against total

EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at

4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

[10]

Ba/F3 Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of IL-3 dependent Ba/F3

cells engineered to express a specific oncogenic kinase, making their proliferation dependent

on the kinase activity.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Monitoring_EGFR_Degradation_by_PROTACs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture Ba/F3 cells expressing the EGFR triple mutants in appropriate media

containing IL-3.

IL-3 Withdrawal and Seeding: Wash cells to remove IL-3 and seed them in 96-well plates in

IL-3-free media.

Compound Treatment: Add serial dilutions of HJM-561 or comparator compounds to the

wells.

Incubation: Incubate the plates for 48-72 hours.

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which

quantifies ATP levels as an indicator of viable cells.[11]

Data Analysis: Calculate IC50 values by plotting cell viability against compound

concentration.

In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of HJM-561 in a living organism.

Methodology:

Model Establishment: Implant NSCLC cells expressing the target EGFR mutations (cell line-

derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX)

subcutaneously into immunodeficient mice.[12][13]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize mice into treatment and control groups. Administer HJM-561 (e.g.,

orally, once daily) and vehicle control.

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., Western blot to confirm target degradation).

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
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Visualizations: Pathways and Workflows
Signaling Pathway and PROTAC Mechanism

Mechanism of HJM-561 Induced EGFR Degradation
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Caption: HJM-561 forms a ternary complex with mutant EGFR and an E3 ligase, leading to

ubiquitination and proteasomal degradation of EGFR.

Experimental Workflow for In Vivo Efficacy

Workflow for Assessing In Vivo Efficacy of HJM-561
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Caption: A streamlined workflow for evaluating the anti-tumor activity of HJM-561 in xenograft

mouse models.

Conclusion
HJM-561 demonstrates significant promise as a therapeutic agent for NSCLC patients who

have developed resistance to osimertinib via the EGFR C797S mutation. Its high on-target

potency for degrading these resistant mutants is a key advantage. While a comprehensive off-

target profile remains to be fully elucidated, initial data suggests a favorable selectivity for

mutant over wild-type EGFR and a distinct profile from its parent warhead, brigatinib.

The comparison with SIAIS164018 underscores that the PROTAC modality can lead to novel

off-target activities, which necessitates thorough characterization for each new degrader

molecule. Future research should focus on obtaining a comprehensive kinome scan of HJM-
561 to fully map its selectivity and potential off-target liabilities. The experimental protocols

provided herein offer a standardized framework for researchers to conduct further comparative

studies and validate these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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